molecular formula C9H9N5O B175534 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 103752-72-3

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B175534
CAS No.: 103752-72-3
M. Wt: 203.2 g/mol
InChI Key: LLMDNAOXHXCIOB-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves a multicomponent reaction. One common method includes the reaction of arylazides, amines, and 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a donor of the cyanoacetic acid fragment . This reaction is carried out under mild conditions and does not require the use of transition metals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Biological Activity

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide (also referred to as ATC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting its potential applications in treating various diseases, particularly infectious diseases like Chagas disease.

Chemical Structure and Properties

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C10_{10}H10_{10}N6_{6}O, with a molecular weight of approximately 204.19 g/mol. The presence of an amino group and a phenyl group enhances its biological activity and interaction with various biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential enzymes required for microbial survival.

Antiparasitic Activity

One of the most significant areas of research for this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. A series of studies have demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit potent antiparasitic effects. For instance, one study identified a compound from this series with submicromolar activity against T. cruzi, showing significant suppression of parasite burden in infected mouse models .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Its unique structure allows it to interact with specific molecular targets involved in cancer progression.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the triazole core or peripheral substituents can significantly affect potency and selectivity. For example:

ModificationEffect on Activity
Replacement of amino group with H or MeInactive
Substitution at position 4 with halogensEnhanced activity
Alteration of the phenyl groupVariable effects depending on substitution pattern

These findings suggest that specific functional groups are essential for maintaining bioactivity and that careful optimization can lead to more potent derivatives.

Case Studies

  • Chagas Disease Treatment : A study screened a library of compounds based on the triazole scaffold against T. cruzi. The most potent compound showed high selectivity (>100-fold) against VERO cells and significant efficacy in reducing parasitic load in mice .
  • Anticancer Activity : In vitro studies demonstrated that this compound could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Screening : Various derivatives were tested against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli, showing broad-spectrum antimicrobial activity.

Properties

IUPAC Name

5-amino-2-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-14(13-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDNAOXHXCIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346031
Record name 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103752-72-3
Record name 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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